Cas no 1315276-43-7 (N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide)

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide is a versatile boronate ester-functionalized maleimide derivative, widely used in organic synthesis and bioconjugation applications. Its key advantages include the presence of a reactive maleimide group, which selectively reacts with thiols under mild conditions, enabling efficient protein or peptide labeling. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety offers stability and compatibility with Suzuki-Miyaura cross-coupling reactions, facilitating the incorporation of aryl or heteroaryl groups. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures. Its stability under physiological conditions makes it suitable for bioorthogonal labeling strategies. The product is typically handled under inert conditions to preserve its reactivity.
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide structure
1315276-43-7 structure
Product name:N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide
CAS No:1315276-43-7
MF:C17H20BNO4
Molecular Weight:313.156004905701
MDL:MFCD18827482
CID:5018253

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide 化学的及び物理的性質

名前と識別子

    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide
    • AMTB376
    • 4-(Maleimidomethyl)benzeneboronic acid pinacol ester
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione
    • 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione
    • MDL: MFCD18827482
    • インチ: 1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-10H,11H2,1-4H3
    • InChIKey: DROVAVNVMSFFHB-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(CN3C(C=CC3=O)=O)=CC=2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 501
  • トポロジー分子極性表面積: 55.8

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide Security Information

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB280518-
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; .
1315276-43-7 95%
€197.90 2023-04-01
abcr
AB280518-5g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; .
1315276-43-7 95%
5g
€485.80 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1876465-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione
1315276-43-7 95%
5g
¥5967.00 2024-08-09
AK Scientific
AMTB376-1g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester
1315276-43-7 95%
1g
$95 2025-02-18
abcr
AB280518-5 g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; .
1315276-43-7 95%
5 g
€505.70 2023-07-20
abcr
AB280518-1g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; .
1315276-43-7 95%
1g
€191.30 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1876465-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione
1315276-43-7 95%
1g
¥2147.00 2024-08-09
abcr
AB280518-1 g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; .
1315276-43-7 95%
1 g
€197.90 2023-07-20
AK Scientific
AMTB376-5g
4-(Maleimidomethyl)benzeneboronic acid pinacol ester
1315276-43-7 95%
5g
$285 2025-02-18

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide 関連文献

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimideに関する追加情報

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide: A Comprehensive Overview

The compound CAS No. 1315276-43-7, also known as N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide, is a highly specialized chemical entity with significant applications in various fields of research and industry. This compound is a derivative of maleimide, a class of compounds widely used in polymer chemistry and bioconjugation due to their reactivity with thiols and amines. The presence of the tetramethyl-dioxaborolane group introduces unique properties that make this compound particularly valuable in modern chemical synthesis.

Recent studies have highlighted the importance of dioxaborolane-containing compounds in click chemistry and other bioorthogonal reactions. The tetramethyl substitution on the dioxaborolane ring enhances the stability and reactivity of the compound under physiological conditions. This makes it an ideal candidate for applications in drug delivery systems and bioconjugate chemistry. For instance, researchers have explored its use as a crosslinking agent in the development of hydrogels for tissue engineering.

In terms of synthesis, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide is typically prepared through a multi-step process involving boronate ester formation and subsequent coupling reactions. The maleimide moiety serves as a reactive handle for further functionalization, enabling the incorporation of various bioactive molecules or targeting ligands. This versatility has led to its adoption in the design of targeted therapeutic agents and diagnostic probes.

One of the most promising areas of application for this compound is in the field of nanotechnology. Its ability to form stable covalent bonds with thiol-containing molecules has been leveraged in the synthesis of nanoparticles for drug delivery. These nanoparticles can be functionalized with targeting ligands to enhance their specificity towards certain tissues or cells.

Moreover, recent advancements in click chemistry have further expanded the utility of this compound. By incorporating it into click reaction protocols, researchers have been able to achieve rapid and efficient conjugation of biomolecules without interfering with their biological activity. This has significant implications for the development of novel vaccines and immunotherapies.

In conclusion, CAS No. 1315276-43-7 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique combination of reactivity and stability positions it as a valuable tool in modern chemical research and industrial processes.

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Amadis Chemical Company Limited
(CAS:1315276-43-7)N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide
A927754
Purity:99%
はかる:5g
Price ($):295.0